molecular formula C6H4N4O2S B3375336 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1094373-88-2

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3375336
CAS RN: 1094373-88-2
M. Wt: 196.19
InChI Key: RFGCNIVMVSWMJG-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole-thiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting key enzymes or proteins in the target organisms. For example, it has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall synthesis pathway. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In bacterial cells, it has been shown to disrupt cell wall synthesis, leading to cell death. In cancer cells, it has been shown to induce apoptosis, leading to cell death. Additionally, this compound has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial for treating a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its diverse range of biological activities. This compound has been shown to have antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory activities, making it a versatile tool for studying different biological systems. However, one limitation of using this compound is its potential toxicity. Like many biologically active compounds, 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid may have toxic effects on cells and organisms, which must be carefully studied and controlled in lab experiments.

Future Directions

There are many potential future directions for research on 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new derivatives and analogs of this compound with enhanced biological activities. Another area of interest is the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound may have potential applications in the development of new antibiotics, antifungal agents, and anticancer drugs. Further research is needed to fully understand the potential of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid for scientific research and drug development.

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c11-6(12)3-1-13-5(9-3)4-7-2-8-10-4/h1-2H,(H,11,12)(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCNIVMVSWMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

1094373-88-2
Record name 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid

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